molecular formula C7H5FN2 B12969608 5-Ethynyl-2-fluoropyridin-4-amine

5-Ethynyl-2-fluoropyridin-4-amine

Katalognummer: B12969608
Molekulargewicht: 136.13 g/mol
InChI-Schlüssel: TXRBGIWJHPWKRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethynyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C7H5FN2 This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and an ethynyl group on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-fluoropyridin-4-amine typically involves multi-step processes starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethynyl-2-fluoropyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce complex heterocyclic compounds .

Wirkmechanismus

The mechanism of action of 5-Ethynyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The ethynyl group can participate in π-π stacking interactions and covalent bonding with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethynyl-2-fluoropyridin-4-amine is unique due to the presence of both the fluorine atom and the ethynyl group, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C7H5FN2

Molekulargewicht

136.13 g/mol

IUPAC-Name

5-ethynyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C7H5FN2/c1-2-5-4-10-7(8)3-6(5)9/h1,3-4H,(H2,9,10)

InChI-Schlüssel

TXRBGIWJHPWKRB-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CN=C(C=C1N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.